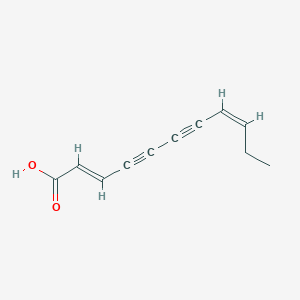
((Benzylamidino)amidino)phosphoramidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((Benzylamidino)amidino)phosphoramidic acid is a complex organophosphorus compound characterized by the presence of both benzylamidino and amidino groups attached to a phosphoramidic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((Benzylamidino)amidino)phosphoramidic acid typically involves the reaction of benzylamine with phosphoramidic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
((Benzylamidino)amidino)phosphoramidic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The amidino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphoramidate derivatives, phosphine derivatives, and various substituted this compound compounds.
Scientific Research Applications
((Benzylamidino)amidino)phosphoramidic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ((Benzylamidino)amidino)phosphoramidic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Phosphoramidates: These compounds have similar structural features but differ in the nature of the substituents attached to the phosphorus atom.
Phosphonamides: These compounds contain a phosphorus-nitrogen bond but have different functional groups compared to ((benzylamidino)amidino)phosphoramidic acid.
Uniqueness
This compound is unique due to the presence of both benzylamidino and amidino groups, which confer distinct chemical and biological properties
Properties
CAS No. |
738523-03-0 |
|---|---|
Molecular Formula |
C9H14N5O3P |
Molecular Weight |
271.21 g/mol |
IUPAC Name |
[(E)-[amino-[(N'-benzylcarbamimidoyl)amino]methylidene]amino]phosphonic acid |
InChI |
InChI=1S/C9H14N5O3P/c10-8(13-9(11)14-18(15,16)17)12-6-7-4-2-1-3-5-7/h1-5H,6H2,(H7,10,11,12,13,14,15,16,17) |
InChI Key |
VZIKPPVTSPAWEC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN=C(N)NC(=NP(=O)(O)O)N |
Isomeric SMILES |
C1=CC=C(C=C1)CN=C(N)N/C(=N/P(=O)(O)O)/N |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(N)NC(=NP(=O)(O)O)N |
Key on ui other cas no. |
738523-03-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B1242290.png)

![methyl 5-[(1S,2S)-1,2-dihydroxypropyl]pyridine-2-carboxylate](/img/structure/B1242292.png)
![2-[4-[4,4-Bis(4-fluorophenyl)butyl]piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1242293.png)
![(1s,2s,3s,5r,6s)-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1242295.png)

![6-[(2,6-dichlorophenyl)methoxy]-3-phenylsulfanyl-1H-indole-2-carboxylic acid](/img/structure/B1242297.png)

![5-Methylidenespiro[cyclopentane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-1-one](/img/structure/B1242299.png)

![1-Heptyl-1-[[4-(3-methylbutyl)phenyl]methyl]-3-(2,4,6-trifluorophenyl)urea](/img/structure/B1242304.png)


![3-[(4-ethoxyphenoxy)methyl]-N'-(3-pyridinylmethylene)benzohydrazide](/img/structure/B1242312.png)
